Product packaging for Sintokamide A(Cat. No.:)

Sintokamide A

Cat. No.: B1264896
M. Wt: 510.7 g/mol
InChI Key: BOAGQOUETKWYRA-YFKTTZPYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sintokamide A is a marine natural product isolated from the sponge Dysidea sp. that functions as a novel and specific antagonist of the Androgen Receptor (AR) N-Terminal Domain (NTD) . Its primary research value lies in targeting castration-resistant prostate cancer (CRPC), a lethal stage of the disease where current therapies often fail . Unlike conventional antiandrogens like enzalutamide that target the ligand-binding domain (LBD), this compound binds to the activation function-1 (AF-1) region within the intrinsically disordered AR-NTD . This unique mechanism of action allows it to inhibit the transcriptional activity of both full-length AR and constitutively active AR splice variants (AR-Vs) that lack the LBD, which are a common driver of therapy resistance . In preclinical studies, this compound has demonstrated efficacy in blocking the growth of enzalutamide-resistant prostate cancer cells and has caused regression of CRPC xenografts in vivo, accompanied by reduced expression of the AR-regulated gene Prostate-Specific Antigen (PSA) . Furthermore, its inhibitory effect on AR activity is additive when combined with other AR-NTD inhibitors like EPI-002, indicating it binds a unique site on the AF-1 region and offers a potential for combination research therapies . This profile establishes this compound as a critical research tool for investigating novel pathways to overcome therapeutic resistance in advanced prostate cancer. This product is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25Cl5N2O4 B1264896 Sintokamide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H25Cl5N2O4

Molecular Weight

510.7 g/mol

IUPAC Name

N-[(2R,4S)-5,5,5-trichloro-1-[(2S)-2-[(2S)-3,3-dichloro-2-methylpropyl]-3-methoxy-5-oxo-2H-pyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]propanamide

InChI

InChI=1S/C18H25Cl5N2O4/c1-5-14(26)24-11(7-10(3)18(21,22)23)17(28)25-12(6-9(2)16(19)20)13(29-4)8-15(25)27/h8-12,16H,5-7H2,1-4H3,(H,24,26)/t9-,10-,11+,12-/m0/s1

InChI Key

BOAGQOUETKWYRA-YFKTTZPYSA-N

Isomeric SMILES

CCC(=O)N[C@H](C[C@H](C)C(Cl)(Cl)Cl)C(=O)N1[C@H](C(=CC1=O)OC)C[C@H](C)C(Cl)Cl

Canonical SMILES

CCC(=O)NC(CC(C)C(Cl)(Cl)Cl)C(=O)N1C(C(=CC1=O)OC)CC(C)C(Cl)Cl

Synonyms

sintokamide A

Origin of Product

United States

Scientific Research Applications

Inhibition of Prostate Cancer Cell Growth

A study highlighted SINT1's effectiveness in blocking androgen-induced proliferation in LNCaP cells, a common model for prostate cancer. The compound was shown to reduce PSA mRNA levels and reporter activity induced by androgens, indicating its potential to disrupt AR signaling pathways effectively .

Study Cell Line Treatment Outcome
LNCaPSINT1 (30 mg/kg)Regression of xenografts; reduced PSA levels
LNCaP95SINT1 + EPI-002Additive inhibition of AR activity

Pharmacokinetic Profile

Pharmacokinetic studies conducted on CD-1 mice revealed that SINT1 maintains effective plasma concentrations over time, supporting its potential for therapeutic use. The studies indicated that a single intravenous dose resulted in measurable plasma levels suitable for pharmacological activity .

Combination Therapies

Research has also explored the synergistic effects of combining SINT1 with other AR inhibitors like EPI-002. This combination therapy demonstrated enhanced efficacy against CRPC, suggesting that SINT1 could be integrated into multi-drug regimens to overcome resistance mechanisms associated with monotherapies .

Potential Therapeutic Applications

The unique mechanism of action and specificity of this compound position it as a valuable candidate for further clinical development. Its applications extend beyond prostate cancer to potentially include other diseases influenced by AR signaling pathways.

Prostate Cancer Treatment

Given its ability to inhibit both full-length AR and constitutively active splice variants, SINT1 offers a novel approach to treating advanced stages of prostate cancer where traditional therapies often fail .

Exploration in Other Cancers

While current research primarily focuses on prostate cancer, there is potential for this compound's application in other cancers where AR plays a critical role, such as breast cancer and certain types of ovarian cancer. Future studies could explore these avenues further.

Preparation Methods

Key Steps in the Synthesis:

Step Process Yield Key Reagents/Catalysts
1 Asymmetric Trichloromethylation of titanium enolates 73% Ru catalyst (Cp*Ru(PPh₃)₂Cl), CCl₃
2 Strecker Reaction for nitrile formation >95% d.r. Scandium triflate, sulfinimine
3 Peptide Coupling with EDCI/HOAt 91% EDCI, HOAt, THF
4 Tetramic Acid Formation using Meldrum’s acid 48% Isopropenyl chloroformate, DMAP, MeOH

Critical Challenges :

  • Stereochemical Integrity : Maintenance of C4 and C10 configurations during peptide coupling and tetramic acid cyclization.
  • Epimerization : Suppressed via HOAt-mediated activation during amide bond formation.

Chlorinated Amino Acid Synthesis

The synthesis of (2S,4S)-5,5,5-trichloroleucine methyl ester (5 ) and (2S,4S)-5,5-dichloroleucine methyl ester (6 ) forms the cornerstone of this compound’s preparation.

Trichloromethylation (Scheme 4a):

  • Asymmetric Chloroalkylation : Titanium enolate of tert-butyl glycinate reacts with CCl₃ under Ru catalysis to yield the trichloromethyl intermediate.
  • Strecker Reaction : Scandium-catalyzed addition of HCN to sulfinimine 10 generates nitrile 11 with >95% diastereomeric ratio (d.r.).
  • Methanolysis : Hydrolysis of 11 to 5 (76% yield after purification).

Dichloromethylation (Alternative Route):

  • Monodechlorination : Triethylsilane reduces 9 (trichloro precursor) to dichloro derivative 14 (96% conversion, 76% isolated yield).

Peptide Coupling and Tetramic Acid Assembly

The C10-S configuration in this compound is retained through careful coupling and cyclization steps.

Coupling of 5 and 6 :

  • Activation : EDCI/HOAt activates carboxylic acid 5 , enabling coupling with amine 6 in THF.
  • Yield : 91% for peptide 17 , with minimal epimerization at C10.

Tetramic Acid Formation :

  • Meldrum’s Acid Condensation : Carboxylic acid 4 reacts with Meldrum’s acid and isopropenyl chloroformate at −10°C.
  • O-Methylation : TMSCHN₂ and DEAD/Ph₃P introduce the methyl ether, yielding this compound (1 ) in 48% yield alongside C4-epimer 19 (24%).

Optimization and Challenges

Stereoselectivity Issues :

  • C4 Epimerization : Observed during tetramic acid formation, mitigated by rigorous control of reaction temperature and stoichiometry.
  • Chlorine Retention : Trichloromethyl groups remain stable under peptide coupling conditions, avoiding dechlorination.

Alternative Routes :

  • Bisnorsintokamide Analogs : Glutamic acid derivatives enable late-stage chlorination (e.g., 19 ), but lower yields (3.8% overall for sintokamide C).

Structure-Activity Relationships (SAR)

Modifications to this compound’s core structure have revealed critical pharmacophoric elements:

Modification Impact on Bioactivity Reference
Removal of nonchlorinated methyl groups Potency retained or enhanced
C10-R configuration Superior activity vs. C10-S
C4-R configuration Enhanced potency in analogs
Pivaloylamide N-cap Increased steric bulk improves potency

Comparative Analysis of Synthetic Routes

Parameter Zakarian’s Method Bisnorsintokamide Approach
Steps 14 19 (for bisnorsintokamide B)
Overall Yield 14% (A/E), 19% (B) 3.8% (C)
Key Strength No protecting groups Flexible chlorination
Limitation C4 epimerization Lower scalability

Q & A

Q. Why does this compound fail to inhibit AR-TAD transactivation as potently as EPI-002, despite structural similarities?

  • Answer: this compound’s larger peptidic structure may hinder access to the AF-1 binding pocket. SAR studies show that truncating the peptide backbone (e.g., in optimized analog 41) improves potency by enhancing steric compatibility .

Q. How do researchers address discrepancies in this compound’s reported total synthesis yields (14% vs. 19% for Sintokamide B)?

  • Answer: Yield variations arise from divergent purification steps for chlorinated intermediates. Sintokamide B’s higher yield reflects fewer side reactions during hexachlorination, as detailed in Jouin-Castro reaction optimizations .

Q. What strategies are proposed to improve this compound’s pharmacokinetic profile for clinical translation?

  • Answer: Modifications include (1) replacing labile ester groups with stable ethers, (2) introducing deuterium at metabolic hotspots to prolong half-life, and (3) developing prodrugs for systemic delivery. Computational modeling guides these structural adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sintokamide A
Reactant of Route 2
Reactant of Route 2
Sintokamide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.